molecular formula C13H19NO B1314533 ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol CAS No. 99735-47-4

((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol

Cat. No. B1314533
CAS RN: 99735-47-4
M. Wt: 205.3 g/mol
InChI Key: RQTYGPRJDFTUGU-VXGBXAGGSA-N
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Description

(R)-Pyrrolidin-3-ylmethanol is a chiral compound with the molecular formula C5H11NO . It’s available for purchase from several chemical suppliers .


Molecular Structure Analysis

The molecular weight of (R)-Pyrrolidin-3-ylmethanol is 101.15 . The molecular formula is C5H11NO .

properties

IUPAC Name

[(3R)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTYGPRJDFTUGU-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@H](C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548987
Record name {(3R)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol

CAS RN

99735-47-4
Record name {(3R)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10.0 g (40.5 mmol) [3R-(R*,R*)]methyl 5-oxo-1-(-1-phenylethyl)-3-pyrrolidinecarboxylate in 75 ml dry tetrahydrofuran was added dropwise to a mixture of 6.50 g (171 mmol) lithium aluminum hydride in 100 ml tetrahydrofuran. The mixture was refluxed overnight, diluted with 50 ml tetrahydro furan and treated dropwise with 6.5 ml water, 6.5 ml 15% sodium hydroxide and 19.5 ml water. Solids were removed by filtration and the filtrate was evaporated to a syrup which was dissolved in dichloromethane, dried (MgSO4), and reevaporated to give 8.06 g of crude crystalline product. Recrystallization from hexane afforded 7.25 g (87%) of the title compound, mp 86°-88° C. [α]D +51.3° C. (C, 1.06, methanol).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
87%

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